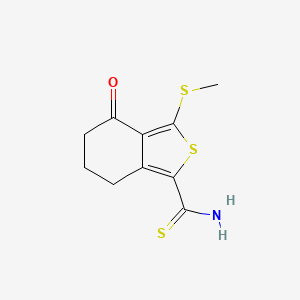
(4-Chlorophenyl)(thiophen-2-yl)methanone
Overview
Description
“(4-Chlorophenyl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C11H7ClOS and a molecular weight of 222.69 . It is a compound that can be synthesized from Thiophene (SIV) (9CI) and 4-Chlorobenzoic acid .
Synthesis Analysis
The synthesis of “(4-Chlorophenyl)(thiophen-2-yl)methanone” involves the reaction of Thiophene (SIV) (9CI) and 4-Chlorobenzoic acid . The synthesis process can be carried out under certain conditions, such as with pyridin-2-yl trifluoromethanesulfonate and trifluoroacetic acid for 4 hours under heating .Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(thiophen-2-yl)methanone” is represented by the formula C11H7ClOS . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .Scientific Research Applications
Synthesis and Characterization
- Novel compounds including (4-Chlorophenyl)(thiophen-2-yl)methanone have been synthesized and characterized using various spectroscopic methods and density functional theory calculations. These studies provide insights into the structural and electronic properties of such compounds, contributing to the understanding of their chemical behavior and potential applications (Shahana & Yardily, 2020).
Antimicrobial Activity
- Molecular docking studies have been carried out to understand the antibacterial activity of (4-Chlorophenyl)(thiophen-2-yl)methanone derivatives. These studies aid in understanding how these compounds interact with bacterial enzymes or receptors, potentially leading to the development of new antibacterial agents (Shahana & Yardily, 2020).
Reactivity Studies
- Research has explored the reactivity of (4-Chlorophenyl)(thiophen-2-yl)methanone towards various nucleophiles. Understanding these reactions is crucial for the development of synthetic methodologies and for the functionalization of this compound in pharmaceuticals or materials science (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Crystal Structure Analysis
- The crystal structures of compounds similar to (4-Chlorophenyl)(thiophen-2-yl)methanone have been determined, providing valuable information on molecular interactions and stability. Such studies are essential for designing materials with specific properties (Rajni Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Biological Evaluations
- Derivatives of (4-Chlorophenyl)(thiophen-2-yl)methanone have been synthesized and evaluated for their biological activities, such as anti-inflammatory and antibacterial effects. This research contributes to the development of new therapeutic agents (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Allosteric Modulation Studies
- Some derivatives have been studied as allosteric modulators of receptors like the A1-adenosine receptor, which is relevant in the context of neuropathic pain treatment. Such research opens avenues for novel pharmacological interventions (Romagnoli et al., 2005).
Electrochemical Properties
- Investigations into the electrochemical and electrochromic properties of polymers containing (4-Chlorophenyl)(thiophen-2-yl)methanone units have been conducted. This research is significant for applications in material science, particularly in the development of novel electronic and optical materials (Hu et al., 2013).
properties
IUPAC Name |
(4-chlorophenyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFHUAGYRWGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372395 | |
| Record name | (4-chlorophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(thiophen-2-yl)methanone | |
CAS RN |
4153-45-1 | |
| Record name | (4-chlorophenyl)(thiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)
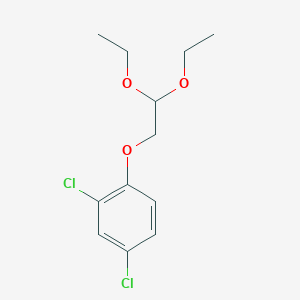
![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)
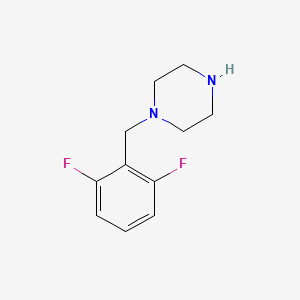
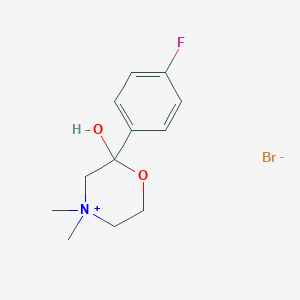
![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
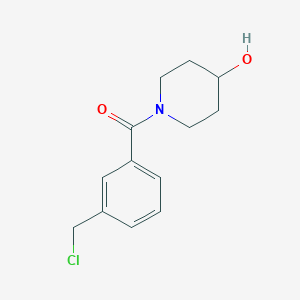
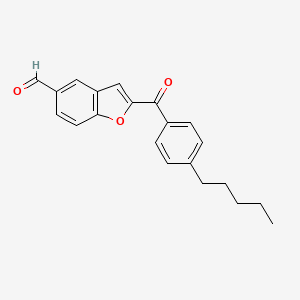
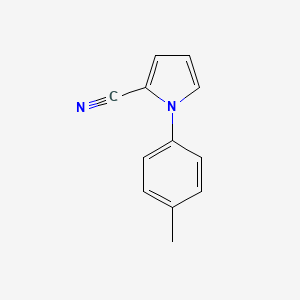

![4-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B1620859.png)
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)
